4-Methyl-2-pyrrolidin-1-ylquinolin-6-amine
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Overview
Description
4-Methyl-2-pyrrolidin-1-ylquinolin-6-amine is a quinoline derivative with a molecular formula of C14H17N3
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-2-pyrrolidin-1-ylquinolin-6-amine typically involves the following steps:
Formation of Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Introduction of Pyrrolidine Ring: The pyrrolidine ring is introduced through nucleophilic substitution reactions. This can be achieved by reacting the quinoline core with 1-pyrrolidinecarbonyl chloride in the presence of a base such as triethylamine.
Methylation: The final step involves the methylation of the nitrogen atom in the pyrrolidine ring using methyl iodide in the presence of a base like potassium carbonate.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can also be employed to enhance the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-2-pyrrolidin-1-ylquinolin-6-amine can undergo various chemical reactions, including:
Oxidation: The quinoline core can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form hydroquinoline derivatives.
Substitution: The pyrrolidine ring can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) and iodomethane (CH3I).
Major Products Formed:
Oxidation: Quinone derivatives such as 4-Methyl-2-pyrrolidin-1-ylquinolin-6-one.
Reduction: Hydroquinoline derivatives such as 4-Methyl-2-pyrrolidin-1-ylquinolin-6-ol.
Substitution: Substituted pyrrolidine derivatives such as 4-Methyl-2-(pyrrolidin-1-ylmethyl)quinolin-6-amine.
Scientific Research Applications
4-Methyl-2-pyrrolidin-1-ylquinolin-6-amine has shown potential in various scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It has been studied for its biological activity, including potential antimicrobial and antiviral properties.
Medicine: The compound may have therapeutic potential in the treatment of various diseases, such as cancer and neurological disorders.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 4-Methyl-2-pyrrolidin-1-ylquinolin-6-amine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. Further research is needed to fully elucidate its mechanism of action and identify its molecular targets.
Comparison with Similar Compounds
4-Methyl-2-pyrrolidin-1-ylquinolin-6-amine can be compared with other similar compounds, such as:
Quinoline: A basic structure without the pyrrolidine ring.
Pyrrolidine derivatives: Compounds with pyrrolidine rings but different core structures.
Other quinoline derivatives: Compounds with similar quinoline cores but different substituents.
The uniqueness of this compound lies in its specific combination of the quinoline core and the pyrrolidine ring, which may confer unique biological and chemical properties.
Properties
IUPAC Name |
4-methyl-2-pyrrolidin-1-ylquinolin-6-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3/c1-10-8-14(17-6-2-3-7-17)16-13-5-4-11(15)9-12(10)13/h4-5,8-9H,2-3,6-7,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVYZYKLVJFOYMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=C(C=C2)N)N3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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